2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride
Overview
Description
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol under reflux conditions . The process can also be optimized using microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines and their oxo and dihydro derivatives .
Scientific Research Applications
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a protease inhibitor and other enzyme inhibitory activities.
Medicine: Explored for its therapeutic potential in treating diseases involving protease activity.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar benzoxazine core but differ in their oxidation state and substituents.
Dihydro Analogs: Compounds like 2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-ones are structurally related but have different functional groups.
Uniqueness
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride is unique due to its specific substitution pattern and the presence of an ethanol moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11;/h1-4,12H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZSKGURGEYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1CCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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